4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound characterized by a fused structure comprising a furan ring and a pyridine ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound has been cataloged in various chemical databases, including PubChem, where it is listed with the molecular formula and a molecular weight of approximately 190.02 g/mol . It falls under the classification of chlorinated pyridine derivatives, which are known for their diverse biological activities and utility in chemical synthesis.
The synthesis of 4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine can be achieved through several methods. One notable approach is the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride or phosgene in the presence of a suitable catalyst such as a saturated hindered amine . The general procedure involves:
These methods yield significant quantities of the desired product with good purity levels.
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine participates in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions are essential for creating more complex organic molecules.
The mechanism of action for reactions involving 4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine typically involves:
This mechanism underlies its utility in synthetic organic chemistry.
These properties make it suitable for various laboratory applications.
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine serves multiple purposes in scientific research:
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine represents a structurally complex bicyclic heterocycle characterized by a fused system containing both oxygen and nitrogen atoms. According to IUPAC nomenclature rules, the parent structure is classified as a furopyridine, specifically indicating fusion between furan and pyridine rings. The numerical locants [3,4-c] define the specific fusion pattern where the furan ring's 3 and 4 positions are bonded to the pyridine ring's "c" face (typically positions 4 and 5) [2] [4]. The "1,3-dihydro" prefix signifies two hydrogen atoms saturating the furan ring, differentiating it from fully aromatic derivatives.
The molecular formula C₇H₅Cl₂NO (molecular weight: 190.03 g/mol) establishes its identity as a dichlorinated compound [3] [4]. Key identifiers include the CAS Registry Number 754992-21-7 and the InChI Code 1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2 [3] [4]. The SMILES representation (ClC1=CC2=C(COC2)C(Cl)=N1) precisely depicts the connectivity: two chlorine atoms at positions 4 and 6 of the pyridine ring, a reduced furan ring with a methylene bridge (-CH₂-), and the nitrogen within the pyridine component [4]. This structural framework places it within the broader class of 6,7-dihydrofuro[3,4-c]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their hybrid heteroatom profile [2].
Table 1: Fundamental Identifiers of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
Property | Value |
---|---|
IUPAC Name | 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine |
CAS Registry Number | 754992-21-7 |
Molecular Formula | C₇H₅Cl₂NO |
Molecular Weight | 190.03 g/mol |
InChI Code | 1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2 |
SMILES | ClC1=CC2=C(COC2)C(Cl)=N1 |
Common Synonym | 4,6-Dichloro-1H,3H-furo[3,4-c]pyridine |
The exploration of furo[3,4-c]pyridine derivatives within medicinal chemistry has evolved significantly, driven by the pursuit of novel heterobicyclic frameworks. Early research primarily focused on simpler furopyridine structures as synthetic targets or intermediates. A pivotal advancement occurred with the development of efficient synthetic methodologies, such as the cyclization of N-homopropargylic β-enaminones, enabling practical access to previously inaccessible 6,7-dihydrofuro[3,4-c]pyridine scaffolds [2]. This breakthrough facilitated systematic exploration of their pharmacological potential.
The discovery that the furo[3,4-c]pyridine core could serve as a bioisostere for other nitrogen-oxygen heterocycles accelerated its adoption. For instance, 6-vinyl derivatives were investigated as diuretic agents, demonstrating the scaffold's capacity for modulation of physiological functions like urine output . Concurrently, structurally related dihydrofuro[3,4-d]pyrimidines emerged as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the broader significance of fused, reduced furo-pyridine/-pyrimidine systems in tackling drug resistance [9]. Derivatives like 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol were also identified as key intermediates in synthesizing vitamin B₆ analogs and hypotensive agents, demonstrating the scaffold's versatility [6] [7]. The inherent skeletal diversity and potential for hydrogen bonding offered by the bridged oxygen and nitrogen atoms cemented its status as a valuable template for designing compounds targeting biologically relevant proteins and pathways [2] [8].
Table 2: Evolution of Key Furo[3,4-c]Pyridine Derivatives in Medicinal Chemistry
Timeframe | Key Development | Significance |
---|---|---|
Early Research | Synthesis of basic furopyridine scaffolds | Established core structures and initial synthetic routes |
~1985 | Development of 6-vinyl-furo[3,4-c]pyridine diuretics | First therapeutic application demonstrating physiological activity modulation |
2000s | Synthesis of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol derivatives [6] [7] | Key intermediates for vitamins (B₆) and exploration of hypotensive agents |
2010s - 2020s | Facile synthesis of 6,7-dihydrofuro[3,4-c]pyridines via cyclization [2] | Enabled efficient access to diverse derivatives for medicinal chemistry screening |
2020s | Dihydrofuro[3,4-d]pyrimidine NNRTIs [9] | Validated related scaffolds for targeting challenging drug-resistant viral strains |
Halogenation, particularly dichloro-substitution at specific positions, plays a critical role in modulating the physicochemical and biological properties of the furo[3,4-c]pyridine scaffold. In 4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine, the chlorine atoms at positions 4 and 6 serve two primary functions: electronic activation and strategic diversification. The chlorine atoms are strongly electron-withdrawing, significantly reducing electron density on the pyridine ring. This enhances the susceptibility of the carbon atoms at C4 and C6 towards nucleophilic aromatic substitution (SNAr), making the compound a versatile synthetic handle [3] [4] [6].
The specific placement of the chlorines flanking the pyridinic nitrogen creates an electron-deficient system ideal for subsequent derivatization. This is exploited in routes synthesizing complex targets like vitamin B₆ analogs or NNRTI precursors, where the chlorine atoms are displaced by amines, alkoxides, or other nucleophiles under controlled conditions [6] [9]. Beyond reactivity, the chlorine atoms influence molecular interactions. Their size and moderate lipophilicity can enhance binding affinity to target proteins through van der Waals contacts or by modulating the overall dipole moment and electron distribution of the molecule. This can be crucial for achieving optimal fit within binding pockets, as seen in optimized diuretic and antiviral agents featuring halogenated heterocycles [9] . Furthermore, the presence of chlorine atoms impacts solubility and crystallinity. While inherently reducing aqueous solubility compared to non-halogenated analogs, the chlorines can promote specific crystalline forms, as indicated by the recommended storage of the compound under inert atmosphere at 2-8°C to maintain stability [3] [4]. The compound carries hazard statements (H302-H315-H319-H335) primarily related to acute toxicity and irritation, necessitating careful handling during synthetic operations [3] [4].
Table 3: Impact of Dichloro Substitution on Key Properties and Applications
Aspect | Influence of 4,6-Dichloro Substitution | Consequence/Application |
---|---|---|
Electron Density | Significant electron withdrawal from pyridine ring | Activates C4 and C6 for nucleophilic substitution (e.g., amination, alkoxylation) [6] |
Reactivity | Enhanced susceptibility to SNAr and metal-catalyzed cross-coupling | Versatile intermediate for synthesizing complex bioactive molecules [6] [9] |
Lipophilicity | Increased log P compared to non-halogenated analog | Potential for improved membrane permeability; impacts formulation requirements [4] |
Solid State | Promotes crystalline structure; hygroscopicity possible | Requires storage under inert atmosphere, 2-8°C for stability [3] [4] |
Protein Binding | Potential for halogen bonding and enhanced van der Waals interactions | Contributes to potency in optimized bioactive derivatives (e.g., NNRTIs, diuretics) [9] |
Handling | Associated hazards (Acute Tox. Oral H302, Skin Irrit. H315, Eye Irrit. H319, STOT SE H335) | Requires appropriate controls (P261, P305+P351+P338) during laboratory use [3] [4] |
Table 4: Synonyms of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
Synonym | Source/Context |
---|---|
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine | Primary IUPAC Name [3] [4] |
4,6-Dichloro-1H,3H-furo[3,4-c]pyridine | Common Alternative Nomenclature [3] [4] |
C7H5Cl2NO | Molecular Formula Representation |
754992-21-7 | CAS Registry Number [3] [4] |
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine | Commercial Catalogs [3] [4] |
AmbH5806471b (Sigma-Aldrich) | Vendor Catalog Number [3] |
4,6-Dichloro-4,6-dihydrofuro[3,4-c]pyridine | Occasionally used variant |
Furo[3,4-c]pyridine, 4,6-dichloro-1,3-dihydro- | CAS Index Name |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2